N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea

ROCK inhibitor Smooth muscle physiology Tissue selectivity

Researchers studying ROCK-mediated signaling often face confounding results when substituting one inhibitor for another without accounting for selectivity differences. Rho Kinase Inhibitor II (CAS 97627-27-5) directly addresses this by serving as a validated non-selective comparator. - Documented ATP-competitive inhibition of ROCK with additional activity against PKC and MLCK, enabling dissection of multi-kinase contributions to physiological processes. - Established as a benchmark reference compound for selectivity screening of novel ROCK inhibitors in biochemical kinase assays. - White solid, ≥95% purity (HPLC), soluble in DMSO; available in standard research quantities with reliable global fulfillment.

Molecular Formula C12H8Cl3N3O
Molecular Weight 316.6 g/mol
CAS No. 97627-27-5
Cat. No. B024256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea
CAS97627-27-5
SynonymsN-4-Pyridinyl-N’-(2,4,6-trichlorophenyl)urea; 
Molecular FormulaC12H8Cl3N3O
Molecular Weight316.6 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl
InChIInChI=1S/C12H8Cl3N3O/c13-7-5-9(14)11(10(15)6-7)18-12(19)17-8-1-3-16-4-2-8/h1-6H,(H2,16,17,18,19)
InChIKeyGBOKNHVRVRMECW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ROCK Inhibitor II Compound Profile


N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea, also known as Rho Kinase Inhibitor II (CAS 97627-27-5), is a synthetic diarylurea compound recognized for its activity as an ATP-competitive inhibitor of Rho-associated protein kinase (ROCK) . This small molecule is a pyridyl urea derivative with a molecular weight of 316.57 g/mol and the formula C12H8Cl3N3O . It is a white solid with a melting point of 205 °C and is soluble in DMSO . It is primarily utilized as a chemical tool in research settings to investigate ROCK-mediated signaling pathways .

ROCK pathway inhibition studies Reported ATP-competitive mechanism
Target engagement probe Research tool compound for ROCK-dependent models
DMSO stock preparation required Solubility-context for assay design

Why ROCK Inhibitors Are Not Interchangeable


ROCK inhibitors constitute a chemically diverse class of compounds, including isoquinolines (e.g., Fasudil/HA-1077), pyridine derivatives (e.g., Y-27632), and urea-based molecules like N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea. This structural diversity directly translates to distinct potency and selectivity profiles across different tissues and kinase targets [1]. For example, while Y-27632 and H-1152 demonstrate high tissue selectivity for the internal anal sphincter (IAS), other inhibitors like HA-1077 and N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea do not, exhibiting off-target effects on kinases such as PKC and MLCK [1]. Therefore, experimental outcomes in smooth muscle physiology or other ROCK-dependent systems cannot be reliably reproduced by substituting one inhibitor for another without accounting for these documented differences in pharmacological behavior.

Target Compound
ROCK Inhibitor II
Typical Alternative
Y-27632 / H-1152
Risk
Tissue selectivity profile may not transfer; target lacks the IAS preference observed with Y-27632 and H-1152, limiting direct replacement in smooth muscle selectivity studies.
Target Compound
ROCK Inhibitor II
Comparator
Y-27632 / H-1152
Risk
Kinase selectivity context differs significantly; target also inhibits PKC and MLCK, unlike more selective ROCK inhibitors, potentially shifting pathway-response interpretation.

Quantitative Evidence for Compound Selection


Tissue Selectivity Profile in Smooth Muscle

A direct head-to-head comparison study evaluated the tissue selectivity of several ROCK inhibitors in internal anal sphincter (IAS) versus rectal smooth muscle (RSM) [1]. ROCK inhibitor II (the target compound) was equipotent in both IAS and RSM, indicating a lack of tissue selectivity. In contrast, the comparator inhibitors Y-27632 and H-1152 were approximately 30-fold more potent in IAS than in RSM, demonstrating a high degree of tissue selectivity [1]. Furthermore, the study showed that while Y-27632 and H-1152 selectively inhibited ROCK activity without affecting PKC or MLCK, ROCK inhibitor II also inhibited PKC and MLCK, confirming its broader off-target profile [1].

Tissue selectivity
Head-to-head
Target: equipotent IAS vs RSM.
Y-27632: 30-fold IAS selective (IC50 0.44 vs 13 µM).
H-1152: 30-fold IAS selective (IC50 0.079 vs 2.5 µM).
Lack of IAS preference may limit tissue-specific endpoint interpretation.
In vitro rabbit IAS/RSM strips; selectivity is comparator-dependent.
ROCK inhibitor Smooth muscle physiology Tissue selectivity Internal anal sphincter

Potency and Kinase Selectivity in Functional Assays

In a direct comparison of ROCK inhibitors using isolated internal anal sphincter (IAS) tissue, the relative potency was quantified [1]. ROCK inhibitor II was the least potent compound among those tested. H-1152 was the most potent, followed by Y-27632, then HA-1077, and finally ROCK inhibitor II [1]. The study also determined that the decrease in IAS tone caused by Y-27632 and H-1152 correlated directly with the inhibition of ROCK activity, with no significant effect on PKC or MLCK [1]. In contrast, the effects of ROCK inhibitor II and HA-1077 were not solely attributable to ROCK inhibition, as they also inhibited PKC and MLCK activities, indicating a broader, less selective mechanism of action [1].

Potency & selectivity
Head-to-head
Lowest potency among tested ROCK inhibitors (H-1152 > Y-27632 > HA-1077 > target). Inhibits ROCK, PKC, and MLCK.
Broader kinase inhibition profile requires pathway-specific attribution review.
Rabbit IAS contractility assay; ROCK-only effects not isolatable.
ROCK inhibitor Potency Kinase selectivity Smooth muscle contractility

Physicochemical Properties and Handling

Vendor technical datasheets and authoritative chemical databases provide the following quantitative physicochemical data for N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea . Its high melting point and pKa value inform handling and storage, while its specific solubility in DMSO is critical for preparing stock solutions for biological assays . These parameters can be used to assess the compound's suitability for various experimental protocols compared to other ROCK inhibitors, such as Fasudil (HA-1077), which is available as a hydrochloride salt with higher aqueous solubility [1].

Physicochemical
Data to verify
Melting Point: 205 °C
pKa: 11.10 ± 0.70 (Predicted)
Solubility: DMSO
DMSO solubility informs stock preparation; differs from water-soluble salt forms.
Vendor and database-reported; verify under your experimental conditions.
ROCK inhibitor Physicochemical properties Solubility Compound storage

Optimal Research Applications


Comparative Pharmacology of ROCK Inhibitors

This compound serves as a valuable comparator tool in studies designed to differentiate the pharmacological profiles of various ROCK inhibitors. Its documented lack of tissue selectivity and broader kinase inhibition profile, as established by direct comparison with Y-27632 and H-1152 [1], makes it a useful control to demonstrate the specific effects that can be attributed to more selective ROCK inhibition.

Dissecting ROCK-Independent Contractility Pathways

Given that N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea inhibits PKC and MLCK in addition to ROCK [1], it can be employed in experiments aimed at dissecting the relative contributions of these kinases to a particular physiological process. Its use can help researchers confirm that an observed effect is not solely ROCK-dependent, especially when used in parallel with more selective ROCK inhibitors.

Benchmark for Kinase Selectivity Screening

The compound's established activity as an ATP-competitive ROCK inhibitor and its documented off-target effects on PKC and MLCK [1] position it as a benchmark for selectivity screening. It can be used as a reference compound when evaluating novel ROCK inhibitors in biochemical kinase assays to quantify their selectivity against a known non-selective agent.

Application
Selection Property
Validation Focus
ROCK inhibitor pharmacological comparison studies
Non-selective kinase profile vs. selective controls
Endpoint review of tissue selectivity and off-target contribution
ROCK-independent contractility pathway dissection
PKC/MLCK co-inhibition context
Attribution of contractile response to ROCK vs. PKC/MLCK
Kinase selectivity screening benchmark
Broad kinase inhibition panel
Selectivity characterization against a known non-selective inhibitor

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